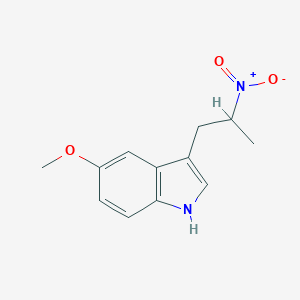

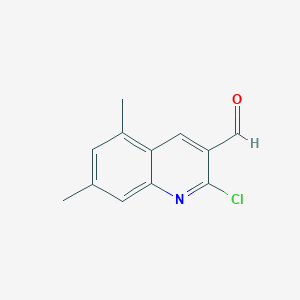

![molecular formula C7H8N4S B187143 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol CAS No. 41266-80-2](/img/structure/B187143.png)

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

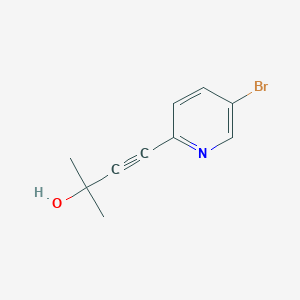

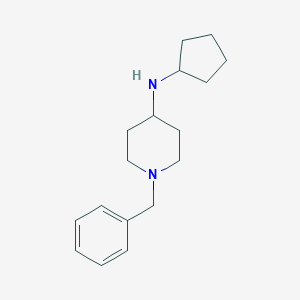

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of the 1,2,4-triazolo[4,3-a]pyrimidine class of compounds .

Synthesis Analysis

The synthesis of 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol derivatives has been achieved by oxidative cyclization of new pyrimidinyl hydrazone intermediates using hypervalent iodine reagent (III) under mild conditions .Molecular Structure Analysis

The molecular structure of 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol was confirmed based on IR, NMR (1H and 13C), mass spectral data, and elemental analysis .Chemical Reactions Analysis

The compound has been used in the synthesis of a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .Physical And Chemical Properties Analysis

The compound forms yellow crystals upon recrystallization from ethanol. It has a melting point of 171-173°C. The 1H-NMR spectrum shows signals at 2.64 (s, 3H, 5-CH3), 2.73 (s, 3H, 7-CH3), 4.82 (s, 2H, SCH2), 6.76 (s, 1H, 6-H), 7.47-8.01 (m, 5H, Ar-H) .Applications De Recherche Scientifique

1. DNA Photocleavage Activity

- Summary of Application: This compound is used in the synthesis of a series of novel 3-(Quinolin-3-yl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives . These derivatives have been evaluated for their DNA photocleavage activity .

- Methods of Application: The synthesis is achieved by oxidative cyclization of new pyrimidinyl hydrazone intermediates using a hypervalent iodine reagent under mild conditions .

- Results or Outcomes: Compounds were found to possess good activity at 40 μg/μl concentration and were mainly responsible for the conversion of supercoiled form of DNA into open circular form .

2. Biological Activities

- Summary of Application: The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

- Methods of Application: The vast majority of biologically active TPs and their dihydro[1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .

- Results or Outcomes: These classes of substances have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .

3. Anti-proliferative Activity

- Summary of Application: Pyrazolo[3,4-d]pyrimidine, a compound similar to the one you mentioned, has been studied for its anti-proliferative activity against selected cancer cell lines .

- Methods of Application: The compound was screened against three selected cancer cell lines .

- Results or Outcomes: Among the most potent anti-proliferative screened compounds against the three selected cancer cell lines, one compound was selected for cell cycle analysis using flow cytometry assay against HCT cells .

4. Antiviral Activity

- Summary of Application: [1,2,4]Triazolo[4,3-a]quinoxaline derivatives, which are similar to the compound you mentioned, have been tested for potential antiviral activity .

- Methods of Application: The antiviral activity and cytotoxicity were tested using an improved plaque-reduction assay against Herpes simplex virus grown on Vero African monkey kidney cells .

- Results or Outcomes: The results of this study are not provided in the source, but this represents an example of how similar compounds are being used in antiviral research .

Propriétés

IUPAC Name |

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrimidine-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-4-3-5(2)11-6(8-4)9-10-7(11)12/h3H,1-2H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINCJELKAOSUAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NNC(=S)N12)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351628 |

Source

|

| Record name | 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol | |

CAS RN |

41266-80-2 |

Source

|

| Record name | 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.